

Application Notes and Protocols for Next-Generation Sequencing in Avian Genomics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Galline

Cat. No.: B1248718

[Get Quote](#)

Next-generation sequencing (NGS) has transformed avian genomics, providing powerful tools for researchers, scientists, and drug development professionals.^{[1][2]} These high-throughput technologies enable rapid and cost-effective sequencing of DNA and RNA, facilitating a wide range of applications from fundamental evolutionary research to applied studies in poultry health and disease.^{[1][3]} This document provides detailed application notes and protocols for the use of NGS in key areas of avian genomics.

Avian Viral Genomics and Surveillance

Application Note:

NGS is a revolutionary tool for avian virology, enabling culture-independent virus discovery, diversity analysis, and epidemiological tracking.^[4] It allows for the rapid and accurate identification of known and novel avian pathogens, such as Avian Influenza Virus (AIV) and Newcastle Disease Virus (NDV).^{[1][5]} Unlike traditional PCR-based methods that target specific gene fragments, NGS provides comprehensive genetic information for the entire viral genome.^[1] This detailed genomic data is crucial for monitoring viral evolution, tracking genetic variations, identifying antimicrobial resistance genes, and informing vaccine development and public health interventions.^{[1][6]} Metagenomic sequencing of environmental samples can also be used for disease surveillance in poultry farms.^[1] Both targeted and non-targeted NGS approaches are becoming essential for diagnosing and controlling avian diseases, enhancing flock health and food security.^{[1][5]}

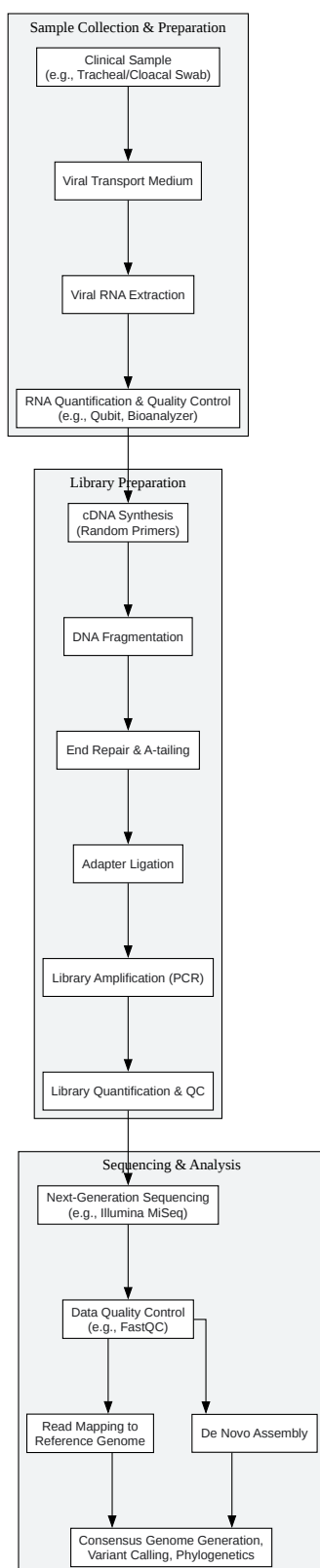
Quantitative Data Summary: Viral Sequencing

The following table summarizes representative quantitative data from NGS-based avian virus studies. This includes cost and time estimates for sequencing, as well as typical data output metrics.

Parameter	Value	Source	Reference
Cost per Sample (Reagents)	~\$106 - \$350 USD	Total RNA sequencing on Illumina MiSeq	[5]
Time to Result	~66-72 hours (Library Prep: ~30h, Sequencing: ~39h, Bioinformatics: ~3h)	Total RNA sequencing on Illumina MiSeq	[5]
Sequencing Platform	Illumina MiSeq / MiniSeq	AIV and other avian viruses	[5][6]
Reads Passing Q30	> 88%	AIV full genome sequencing	[7]
Genome Coverage	> 99% (average)	NDV from various tissues	[5]
Error Rate	< 1%	AIV full genome sequencing	[7]

Experimental Workflow: Viral Genome Sequencing

The following diagram illustrates a typical workflow for sequencing avian viral genomes directly from clinical samples.



[Click to download full resolution via product page](#)

Workflow for avian viral genome sequencing.

Protocol: Amplicon-Based Sequencing of Avian Influenza Virus (AIV)

This protocol is adapted from a streamlined method for AIV genome characterization.[6][8]

1. Sample Preparation and RNA Extraction:

- Collect tracheal or cloacal swabs from birds and place them in a viral transport medium.[7]
- Harvest organs from deceased birds suspected of AIV infection.[8]
- Extract viral RNA using a commercial kit (e.g., IndiMag Pathogen Kit) following the manufacturer's instructions.[8]
- Confirm the presence of the AIV genome by targeting the matrix (M) gene using RT-qPCR.[8]
- Quantify the extracted RNA using a fluorometer (e.g., Qubit) and assess its quality with a bioanalyzer.[7]

2. Whole Genome Amplification:

- Perform reverse transcription to synthesize cDNA from the viral RNA.
- Amplify all eight segments of the AIV genome using a set of specific PCR primers in a multiplex PCR reaction. This creates amplicons covering the entire viral genome.[6]

3. Library Preparation (e.g., for Illumina MiniSeq):

- Fragmentation: Shear the amplified DNA to the desired size range for the sequencing platform.
- End Repair and A-tailing: Repair the ends of the DNA fragments to make them blunt and add a single 'A' nucleotide to the 3' ends.[7]
- Adapter Ligation: Ligate sequencing adapters to the ends of the DNA fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) multiple samples.

- **Library Amplification:** Perform a final PCR amplification to enrich for fragments that have adapters on both ends and to add the full-length adapter sequences.
- **Purification and Quality Control:** Purify the final library to remove unincorporated primers and adapters. Quantify the library and verify its size distribution using a bioanalyzer.

4. Sequencing:

- Pool indexed libraries from multiple samples.
- Sequence the pooled library on an Illumina platform (e.g., MiniSeq or MiSeq) according to the manufacturer's protocol.[\[5\]](#)[\[6\]](#)

5. Bioinformatics Pipeline:

- **Quality Control:** Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases.
- **Read Mapping:** Align the quality-filtered reads to a reference AIV genome.
- **Consensus Genome Generation:** Generate a consensus sequence for the sequenced virus.[\[6\]](#)[\[8\]](#)
- **Analysis:** Perform subtyping, pathotyping, variant calling, and phylogenetic analysis to characterize the viral strain and its relationship to other known viruses.[\[6\]](#)[\[8\]](#)

Functional Genomics via RNA-Sequencing (RNA-Seq)

Application Note:

RNA-Sequencing (RNA-Seq) is a powerful NGS application for studying the avian transcriptome, which is the complete set of RNA transcripts in a cell or tissue.[\[1\]](#)[\[9\]](#) It allows for comprehensive gene expression profiling, identification of novel transcripts, discovery of non-coding RNAs (like miRNA, snRNA, and snoRNA), and analysis of alternative splicing.[\[9\]](#)[\[10\]](#) In avian genomics, RNA-Seq is used to unravel the molecular mechanisms behind productivity traits, disease resistance, and physiological processes.[\[9\]](#) For example, it has been used to

identify genes and signaling pathways associated with resistance to AIV infection in different chicken lines.[11] By comparing transcriptomes under different conditions (e.g., infected vs. non-infected), researchers can identify differentially expressed genes that are key to the host response.[11] This information is invaluable for developing new intervention strategies and for selective breeding programs.[9][12]

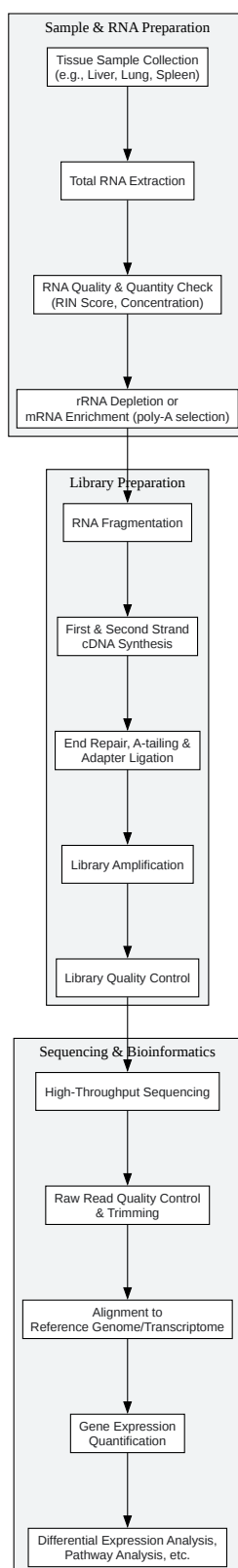
Quantitative Data Summary: Avian Transcriptomics

The table below provides typical data quality and output metrics from an avian RNA-Seq study comparing different poultry breeds.[13]

Parameter	Hypothalamus	Liver	Source
Total Genes Identified	17,052	16,409	Broiler, Layer, and Hybrid Chickens
Clean Data per Sample	~1.19 Gb	~1.19 Gb	36 samples from two tissues
Q30 Base Percentage	≥ 92.39%	≥ 92.39%	High-throughput RNA-Seq
Mapping Rate to Reference Genome	90.83% - 93.35%	90.83% - 93.35%	HISAT alignment to chicken reference

Experimental Workflow: RNA-Sequencing

This diagram outlines the major steps in a typical RNA-Seq experiment, from tissue collection to data analysis.



[Click to download full resolution via product page](#)

General workflow for an avian RNA-Seq experiment.

Protocol: Transcriptome Analysis of Avian Tissues

This protocol provides a general methodology for RNA-Seq.

1. RNA Extraction and Quality Control:

- Collect tissue samples and immediately stabilize them in an RNA-preserving solution or flash-freeze in liquid nitrogen.
- Extract total RNA using a suitable method (e.g., Trizol reagent or column-based kits).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Assess RNA integrity using a bioanalyzer, aiming for an RNA Integrity Number (RIN) of 7 or higher.
- Quantify the RNA using a fluorometer or spectrophotometer.

2. Library Construction (e.g., using NEBNext Ultra RNA Library Prep Kit):

- mRNA Isolation: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly-A tails of mRNA molecules. Alternatively, for total RNA sequencing, deplete ribosomal RNA (rRNA).
- Fragmentation: Fragment the purified mRNA into smaller pieces using enzymatic or chemical methods.
- First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random hexamer primers.^[7]
- Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.^[7]
- End Repair, A-tailing, and Adapter Ligation: Prepare the double-stranded cDNA for adapter ligation as described in the viral sequencing protocol.
- Library Amplification: Amplify the library via PCR to generate a sufficient quantity for sequencing. Use indexed primers to allow for multiplexing.

- Purification and QC: Purify the amplified library and verify its concentration and size distribution.

3. Sequencing:

- Pool the indexed libraries in equimolar concentrations.
- Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for gene expression profiling).

4. Bioinformatic Analysis:

- Data Pre-processing: Assess raw read quality and trim adapter sequences and low-quality bases.
- Alignment: Align the cleaned reads to the avian reference genome (e.g., Gallus gallus) using a splice-aware aligner like HISAT2 or STAR.[\[13\]](#)
- Transcript Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between experimental groups.[\[11\]](#)
- Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to understand the biological processes and pathways affected.[\[11\]](#)[\[14\]](#)

Avian Immunology and Disease Resistance

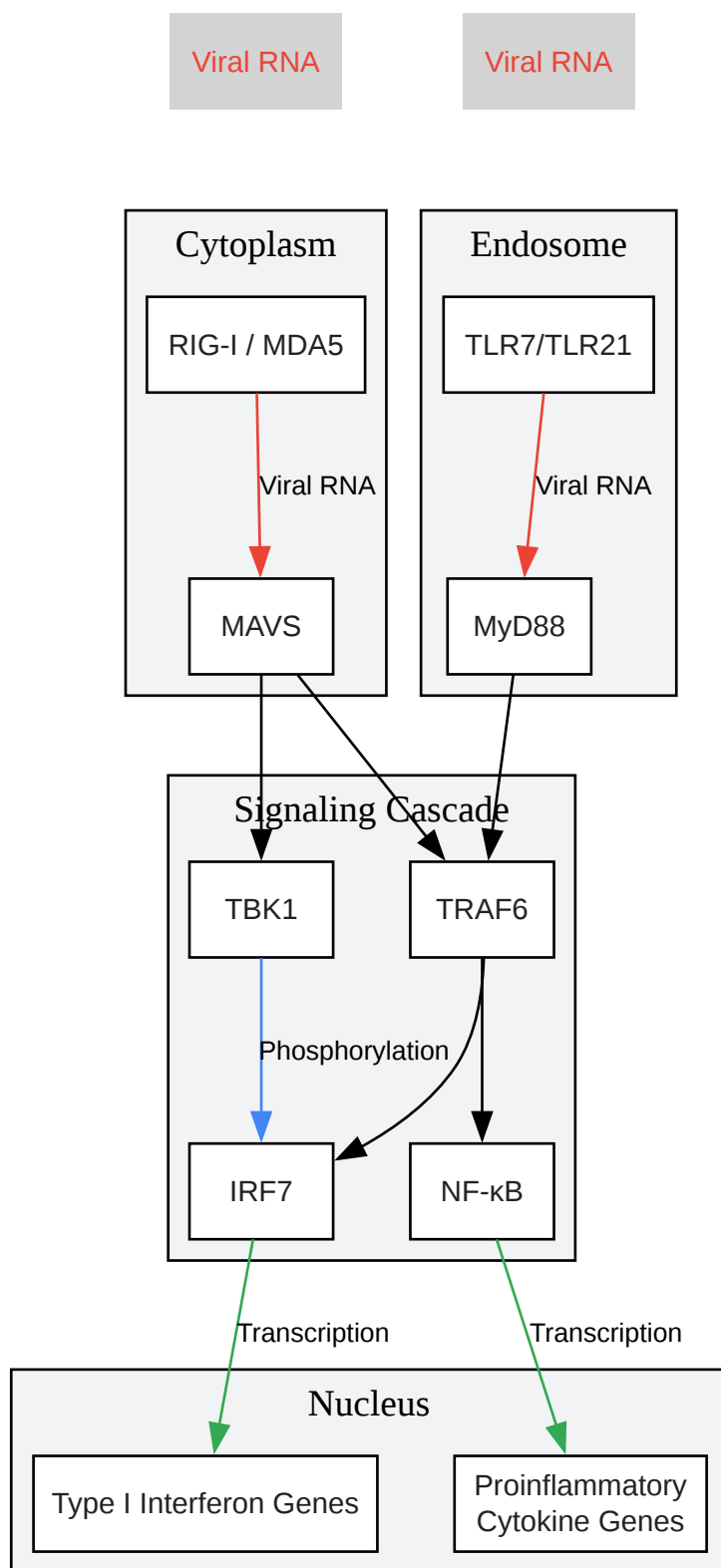
Application Note:

Understanding the genetic basis of disease resistance is critical for poultry health.[\[12\]](#) NGS technologies, particularly whole-genome sequencing (WGS) and RNA-Seq, are instrumental in identifying genetic variants and host response patterns associated with resistance or susceptibility to pathogens.[\[11\]](#)[\[12\]](#) Studies comparing genetically distinct chicken lines have identified specific genes and signaling pathways that play a crucial role in the immune

response to viruses like AIV.[11] For instance, research has highlighted the importance of the cell adhesion molecule signaling pathway in conferring resistance.[11] Furthermore, the innate immune system's first line of defense involves pattern recognition receptors (PRRs) that detect viral components. NGS helps in studying the evolution and function of these receptors and their downstream signaling pathways, such as the cGAS-STING DNA sensing pathway and RIG-I-like receptor (RLR) pathways for RNA sensing.[15][16] This knowledge can be applied to breed birds with enhanced natural resistance to diseases.[17]

Signaling Pathway: Innate Immune Response to RNA Viruses

The diagram below illustrates the key signaling pathways involved in the detection of viral RNA in avian cells, leading to the production of type I interferons and proinflammatory cytokines.[15]

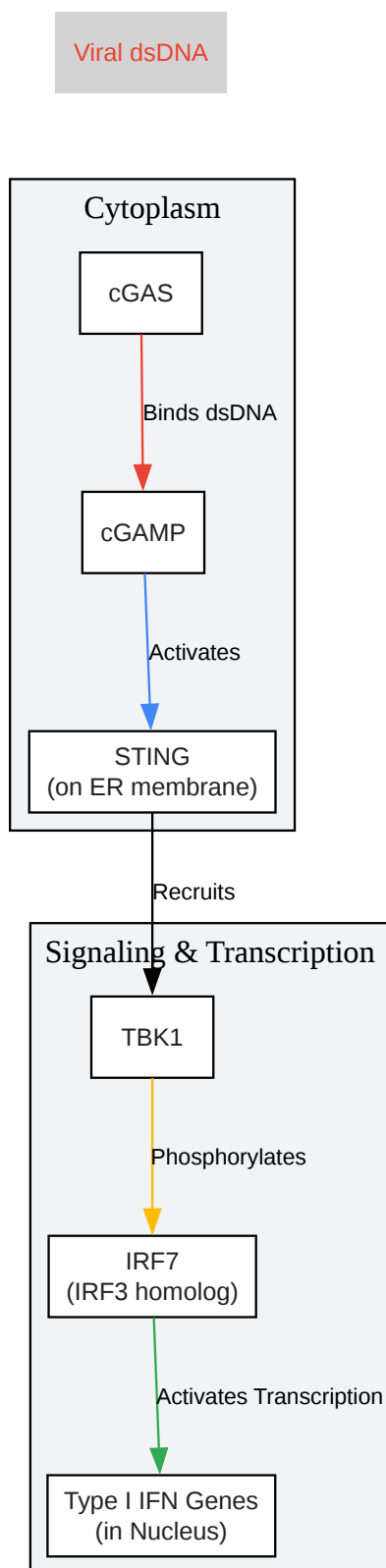


[Click to download full resolution via product page](#)

Avian innate immune signaling for RNA virus detection.

Signaling Pathway: cGAS-STING DNA Sensing Pathway

This diagram shows the conserved cGAS-STING pathway in chickens, which is critical for detecting viral DNA and initiating an immune response.[16]



[Click to download full resolution via product page](#)

Avian cGAS-STING DNA virus sensing pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Next-generation Sequencing (NGS): A Revolutionizing Tool For Avian Research | INSTITUTE OF BIOSCIENCE [ibs.upm.edu.my]
- 2. bioone.org [bioone.org]
- 3. Genomic approaches to studying evolution and adaptation in birds [escholarship.org]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Next-Generation Sequencing for the Detection of Microbial Agents in Avian Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. science.org.ge [science.org.ge]
- 8. niv.ns.ac.rs [niv.ns.ac.rs]
- 9. Functional genomics in chicken (Gallus gallus) - status and implications in poultry | World's Poultry Science Journal | Cambridge Core [cambridge.org]
- 10. scispace.com [scispace.com]
- 11. RNA-seq analysis revealed novel genes and signaling pathway associated with disease resistance to avian influenza virus infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. National Information Management and Support System – NIMSS [nimss.org]
- 13. RNA sequencing transcriptomics and metabolomics in three poultry breeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytoskeletal signaling as a shared pathway for convergent genetic mechanisms underlying loss of flight in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution of RNA sensing receptors in birds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. news-medical.net [news-medical.net]

- To cite this document: BenchChem. [Application Notes and Protocols for Next-Generation Sequencing in Avian Genomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248718#application-of-next-generation-sequencing-in-avian-genomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com